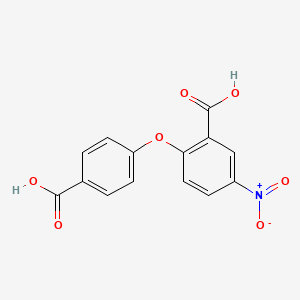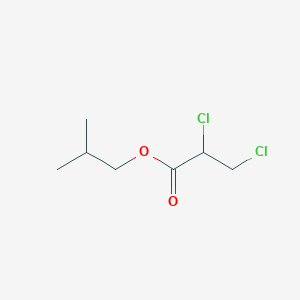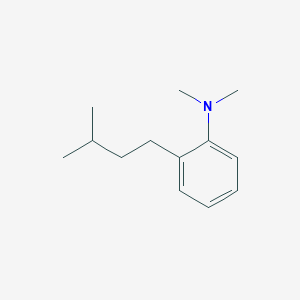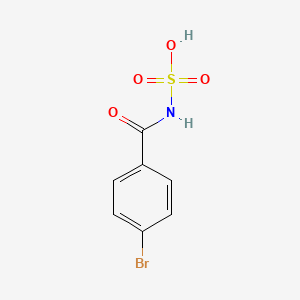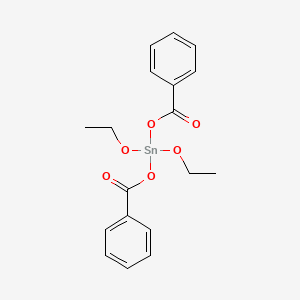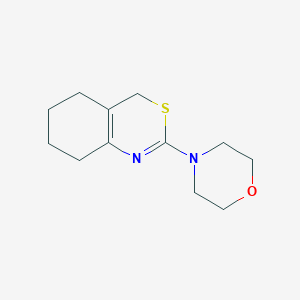![molecular formula C15H10ClNO4S B14377814 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione CAS No. 88701-97-7](/img/structure/B14377814.png)
4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, an oxirane ring, and a benzoxathiazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione typically involves multiple steps. One common approach is the reaction of 4-chlorophenyl with an appropriate epoxide precursor under controlled conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione involves its interaction with specific molecular targets. The oxirane ring is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(3-phenyl-2-oxiranyl)methanone: Shares the oxirane and chlorophenyl groups but lacks the benzoxathiazine moiety.
3-(4-Chlorophenyl)-2-oxiranylmethanone: Contains similar structural features but with a methoxy group instead of the benzoxathiazine moiety.
Uniqueness
The presence of the benzoxathiazine moiety in 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione distinguishes it from other similar compounds.
Properties
CAS No. |
88701-97-7 |
|---|---|
Molecular Formula |
C15H10ClNO4S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)oxiran-2-yl]-1,2λ6,3-benzoxathiazine 2,2-dioxide |
InChI |
InChI=1S/C15H10ClNO4S/c16-10-7-5-9(6-8-10)14-15(20-14)13-11-3-1-2-4-12(11)21-22(18,19)17-13/h1-8,14-15H |
InChI Key |
SQPXYOKPZWRHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)O2)C3C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

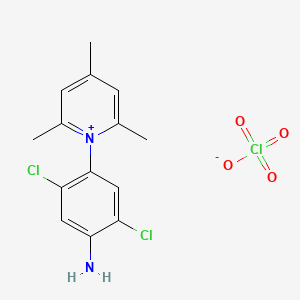
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
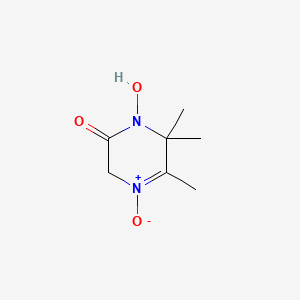
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)

